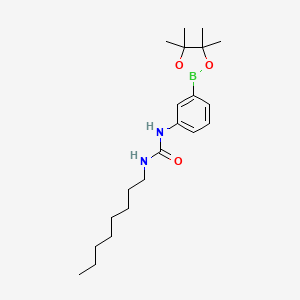

1-Octyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Description

1-Octyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a boronate-containing urea derivative characterized by an octyl alkyl chain attached to the urea nitrogen and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group on the phenyl ring. The octyl chain confers lipophilicity, influencing solubility and membrane permeability, which may be advantageous in medicinal chemistry or material science applications .

Properties

IUPAC Name |

1-octyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35BN2O3/c1-6-7-8-9-10-11-15-23-19(25)24-18-14-12-13-17(16-18)22-26-20(2,3)21(4,5)27-22/h12-14,16H,6-11,15H2,1-5H3,(H2,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPRJQXNBPRPBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule decomposes into three structural components:

- Arylboronate ester moiety : Derived from 3-bromophenylboronic acid pinacol ester or analogous precursors.

- Urea linkage : Introduced via reaction between an aromatic amine and octyl isocyanate.

- Octyl chain : Incorporated during urea formation using octyl isocyanate.

Critical challenges include preserving boronate ester stability during urea coupling and preventing hydrolysis of the dioxaborolane ring. Industrial routes prioritize anhydrous conditions and inert atmospheres to mitigate these issues.

Synthetic Routes and Reaction Optimization

Boronate Ester Synthesis via Suzuki-Miyaura Coupling

The boronate ester is typically installed through palladium-catalyzed cross-coupling. A representative protocol involves:

- Reactants : 3-Bromophenylurea derivative (1 eq), bis(pinacolato)diboron (1.2 eq)

- Catalyst system : Pd(dppf)Cl₂ (0.05 eq), potassium acetate (3 eq)

- Conditions : Dioxane, 80°C, 12 hr under N₂

- Yield : 78-85% after column chromatography (silica gel, hexane/EtOAc 4:1).

This method benefits from commercial availability of boronic ester precursors and scalability. Alternative iridium-catalyzed C–H borylation has been reported but remains less prevalent due to regioselectivity challenges.

Urea Formation Strategies

Isocyanate-Mediated Coupling

The most widely adopted method employs octyl isocyanate under mild conditions:

- Step 1 : 3-Aminophenylboronate ester (1 eq) dissolved in anhydrous dichloromethane

- Step 2 : Octyl isocyanate (1.1 eq) added dropwise at 0°C

- Step 3 : Stirring at room temperature for 6 hr

- Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, solvent removal

- Yield : 82-90%.

Carbodiimide-Activated Urea Synthesis

For laboratories lacking isocyanate availability:

Industrial-Scale Production Considerations

Commercial manufacturing (e.g., GlpBio, AKSci) employs continuous flow reactors to enhance reproducibility:

| Parameter | Laboratory Scale | Industrial Process |

|---|---|---|

| Reaction Volume | 0.1-1 L | 500-1000 L |

| Temperature Control | Oil bath | Jacketed reactors |

| Purification | Column chromatography | Crystallization |

| Annual Output | 10-100 g | 50-100 kg |

Key industrial optimizations include:

Purification and Characterization

Chromatographic Purification

Crude product is typically purified using:

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Isocyanate-mediated | 82-90 | 95-98 | High | 1.0 |

| CDI-activated | 68-75 | 90-93 | Moderate | 1.8 |

| Flow chemistry | 85-88 | 97-99 | Very High | 0.7 |

Isocyanate routes dominate due to superior yield and lower reagent costs, while flow chemistry emerges as the preferred industrial approach.

Mechanistic Insights into Key Reactions

Boronate Ester Formation

The Suzuki coupling proceeds through oxidative addition of Pd⁰ to the aryl bromide, transmetallation with the boronate, and reductive elimination to form the C–B bond. Pinacol protects the boronic acid from protodeboronation during subsequent steps.

Urea Bond Formation

Isocyanate reacts via nucleophilic attack by the aromatic amine, forming a carbamate intermediate that tautomerizes to urea. CDI activation follows a similar pathway, generating an imidazolide intermediate prior to amine addition.

Chemical Reactions Analysis

1-Octyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea undergoes various chemical reactions:

Common reagents and conditions used in these reactions include transition metal catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

1-Octyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Octyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea exerts its effects involves interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.